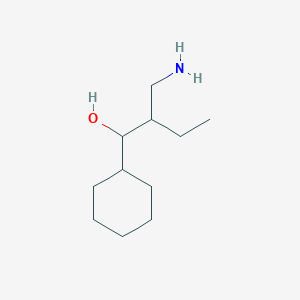

2-(Aminomethyl)-1-cyclohexylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)-1-cyclohexylbutan-1-ol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-cyclohexylbutan-1-ol can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with 2-aminomethylbutanol. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Raney nickel or platinum may be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclohexylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed

Oxidation: Cyclohexylbutanone, cyclohexylbutanoic acid

Reduction: Cyclohexylbutylamine

Substitution: N-acyl derivatives, N-sulfonyl derivatives

Scientific Research Applications

2-(Aminomethyl)-1-cyclohexylbutan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-cyclohexylbutan-1-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a cyclohexyl group.

2-(Aminomethyl)indole: Contains an indole ring, offering different electronic properties and reactivity.

2-(Aminomethyl)oxazoline: Features an oxazoline ring, which can impact its chemical behavior and applications.

Uniqueness

2-(Aminomethyl)-1-cyclohexylbutan-1-ol is unique due to its combination of a cyclohexyl ring and a butanol chain, providing distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-(Aminomethyl)-1-cyclohexylbutan-1-ol, also known as a cyclohexyl derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is of interest for its possible therapeutic applications, particularly in the fields of pain management and neuropharmacology.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a cyclohexyl ring and an aminomethyl group attached to a butanol chain. This configuration may influence its interaction with biological targets, particularly receptors involved in pain modulation.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

- Opioid Receptor Interaction : Preliminary studies suggest that this compound may act as an opioid receptor antagonist, which could make it useful in managing conditions associated with opioid use and dependence .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. This suggests its utility in treating inflammatory conditions .

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate that it may help in mitigating neuronal damage, possibly through modulation of neurotransmitter systems .

Study 1: Opioid Receptor Antagonism

A study published in a pharmacological journal evaluated the efficacy of this compound as an opioid receptor antagonist. The results demonstrated significant inhibition of receptor activity, suggesting potential applications in pain management without the addictive properties associated with traditional opioids .

Study 2: Anti-inflammatory Activity

In a separate study focusing on anti-inflammatory properties, researchers treated cell cultures with varying concentrations of the compound. The findings indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Study 3: Neuroprotective Mechanisms

Another investigation assessed the neuroprotective effects of the compound on cultured neurons exposed to oxidative stress. The results revealed that treatment with this compound significantly reduced neuronal apoptosis and preserved cell viability, highlighting its potential for neurodegenerative disease applications .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2-(aminomethyl)-1-cyclohexylbutan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h9-11,13H,2-8,12H2,1H3 |

InChI Key |

NSSFTSZHYUICMA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C1CCCCC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.